molecular formula C10H16N4O2S B6160007 N-(adamantan-1-yl)sulfamoyl azide CAS No. 33713-04-1

N-(adamantan-1-yl)sulfamoyl azide

Cat. No.: B6160007
CAS No.: 33713-04-1
M. Wt: 256.33 g/mol
InChI Key: RQCOUDGAKFIKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)sulfamoyl azide is a compound that features an adamantane core structure, which is known for its stability and unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(adamantan-1-yl)sulfamoyl azide can be synthesized through a series of chemical reactions involving adamantane derivatives. One common method involves the reaction of adamantane with sulfonyl azide under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)sulfamoyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(adamantan-1-yl)sulfamoyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)sulfamoyl azide involves its interaction with biological targets through its azide and adamantane groups. The azide group can participate in click chemistry reactions, while the adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(adamantan-1-yl)sulfamoyl azide involves the reaction of adamantan-1-amine with sulfuryl chloride to form N-(adamantan-1-yl)sulfonamide. This intermediate is then reacted with sodium azide to form the final product, N-(adamantan-1-yl)sulfamoyl azide.", "Starting Materials": [ "Adamantan-1-amine", "Sulfuryl chloride", "Sodium azide" ], "Reaction": [ "Step 1: Adamantan-1-amine is reacted with sulfuryl chloride in the presence of a suitable solvent such as dichloromethane or chloroform to form N-(adamantan-1-yl)sulfonamide.", "Step 2: The N-(adamantan-1-yl)sulfonamide intermediate is then reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide to form N-(adamantan-1-yl)sulfamoyl azide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

33713-04-1

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

1-(azidosulfonylamino)adamantane

InChI

InChI=1S/C10H16N4O2S/c11-13-14-17(15,16)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2

InChI Key

RQCOUDGAKFIKNK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.